1D-myo-Inositol 1,3-bisphosphate

inositol phosphate phosphatase enzyme kinetics substrate specificity

1D-myo-Inositol 1,3-bisphosphate (Ins(1,3)P2; CAS 103597-56-4) is a regioisomeric inositol bisphosphate that serves as a pathway-specific metabolic intermediate in the non‑canonical, Mg²⁺‑independent/Li⁺‑insensitive arm of inositol phosphate degradation. Unlike the more abundant isomers Ins(1,4)P2 and Ins(3,4)P2, Ins(1,3)P2 is produced exclusively via 4‑phosphatase‑mediated hydrolysis of Ins(1,3,4)P3 and is further processed by a dedicated 3‑phosphatase to Ins(1)P, creating a distinct metabolic route that operates in parallel to the classical Ins(1,4,5)P3→Ins(1,4)P2→Ins(4)P cascade.

Molecular Formula C6H10O12P2-4
Molecular Weight 336.08 g/mol
Cat. No. B1263876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1D-myo-Inositol 1,3-bisphosphate
Molecular FormulaC6H10O12P2-4
Molecular Weight336.08 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O)O
InChIInChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/p-4/t1?,2-,3+,4?,5+,6-
InChIKeyPUVHMWJJTITUGO-WJPCITMWSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1D-myo-Inositol 1,3-bisphosphate (Ins(1,3)P2) for Inositol Phosphate Pathway Analysis — Procurement Context


1D-myo-Inositol 1,3-bisphosphate (Ins(1,3)P2; CAS 103597-56-4) is a regioisomeric inositol bisphosphate that serves as a pathway-specific metabolic intermediate in the non‑canonical, Mg²⁺‑independent/Li⁺‑insensitive arm of inositol phosphate degradation [1]. Unlike the more abundant isomers Ins(1,4)P2 and Ins(3,4)P2, Ins(1,3)P2 is produced exclusively via 4‑phosphatase‑mediated hydrolysis of Ins(1,3,4)P3 and is further processed by a dedicated 3‑phosphatase to Ins(1)P, creating a distinct metabolic route that operates in parallel to the classical Ins(1,4,5)P3→Ins(1,4)P2→Ins(4)P cascade [2]. Commercially, Ins(1,3)P2 is available as a sodium salt (≥98% purity by HPLC) from specialty biochemical suppliers, making it suitable for in vitro reconstitution of inositol phosphate phosphatase activities and for use as a quantitative LC‑MS internal standard in isomer‑resolved metabolomic workflows .

Why Ins(1,3)P2 Cannot Be Replaced by Other Inositol Bisphosphates in Quantitative Biochemical Studies


Inositol bisphosphate isomers are not functionally interchangeable. Ins(1,3)P2, Ins(1,4)P2, and Ins(3,4)P2 are hydrolyzed by distinct, regioisomer‑specific phosphatases with divergent metal‑ion dependencies and lithium sensitivities [1]. Consequently, substituting Ins(1,3)P2 with a more common isomer (e.g., Ins(1,4)P2) yields fundamentally different reaction products, alters phosphomonoesterase kinetic measurements, and confounds pathway‑tracing experiments that rely on positional phosphate labels. Furthermore, the intracellular accumulation kinetics of Ins(1,3)P2 are temporally delayed relative to Ins(1,4)P2 following agonist stimulation, meaning that time‑resolved metabolomic studies require authentic Ins(1,3)P2 reference material for accurate peak assignment and quantification [2]. Procurement of the correct regioisomer is therefore essential for preserving biological interpretability in both enzyme‑kinetic and cellular‑metabolic assays.

Quantitative Differential Evidence for 1D-myo-Inositol 1,3-bisphosphate Versus Its Closest Analogs


Kinetic Discrimination by Inositol Polyphosphate 3‑Phosphatase: Ins(1,3)P2 vs. Ins(3,4)P2

The inositol polyphosphate 3‑phosphatase (43 kDa) catalyzes hydrolysis of Ins(1,3)P2 at the 3‑position phosphate with an apparent Km of 0.6 mM, whereas its activity toward Ins(3,4)P2 is reported to be <2% of the total phosphatase activity under identical assay conditions, demonstrating strong regioisomeric preference [1]. This quantitative discrimination means that Ins(1,3)P2 is the preferred substrate for monitoring 3‑phosphatase activity in biochemical assays; use of Ins(3,4)P2 or Ins(1,4)P2 would generate spurious kinetic parameters.

inositol phosphate phosphatase enzyme kinetics substrate specificity

Metabolic Fate Divergence: Ins(1,3)P2 as the Sole Source of Ins(1)P in the Li⁺‑Insensitive Pathway

In crude calf brain extracts, Ins(1,3,4)P3 is metabolized via two competing routes: (i) the major, Li⁺‑sensitive pathway yielding Ins(3,4)P2 → Ins(3)P, and (ii) the alternative, Li⁺‑insensitive pathway yielding Ins(1,3)P2 → Ins(1)P [1]. Quantitative flux analysis in pancreatic islets shows that the Ins(1,3)P2 route accounts for less than 10% of total inositol bisphosphate flux under basal conditions, yet it is the exclusive source of Ins(1)P generated independently of the canonical Ins(1,4,5)P3 cascade [2]. In contrast, Ins(1,4)P2 is produced directly from Ins(1,4,5)P3 by 5‑phosphatase action and is entirely Li⁺‑sensitive.

inositol phosphate metabolism lithium sensitivity pathway tracing

Divergent Temporal Accumulation Kinetics in Agonist‑Stimulated Cardiac Myocytes

Quantitative mass measurements by HPLC in adult cardiac myocytes show that Ins(1,4)P2 and Ins(1,4,5)P3 reach peak levels within 30 s of norepinephrine stimulation and return to baseline by 60 s, whereas Ins(1,3)P2 accumulation is markedly delayed, increasing detectably only after 60 s of stimulation [1]. This temporal offset demonstrates that Ins(1,3)P2 arises from a kinetically distinct metabolic pathway (sequential dephosphorylation of Ins(1,3,4,5)P4 → Ins(1,3,4)P3 → Ins(1,3)P2) rather than from the rapid Ins(1,4,5)P3 hydrolysis route.

cardiac myocyte norepinephrine stimulation inositol phosphate kinetics

Enzymatic Discrimination by Inositol Polyphosphate 1‑Phosphatase: Ins(1,4)P2 vs. Ins(1,3)P2

Inositol polyphosphate 1‑phosphatase (EC 3.1.3.57) hydrolyzes Ins(1,4)P2 to Ins(4)P and Ins(1,3,4)P3 to Ins(3,4)P2 with similar Vmax values, but exhibits a 5‑fold higher affinity for the bisphosphate substrate Ins(1,4)P2 (Km = 5 µM) compared to the trisphosphate substrate Ins(1,3,4)P3 (Km = 25 µM) [1]. Critically, Ins(1,3)P2 is not recognized as a substrate by this enzyme, confirming that the 1‑phosphatase cannot process the Ins(1,3) regioisomer. This substrate‑exclusion profile means that any in vitro 1‑phosphatase assay employing Ins(1,3)P2 will yield no product, providing a definitive negative control.

inositol polyphosphate 1‑phosphatase substrate specificity kinetic parameter

Commercial Purity Specification and Regioisomeric Authentication by HPLC

Commercially sourced 1D-myo-inositol 1,3-bisphosphate (sodium salt) is supplied with a certified purity of ≥98% as determined by HPLC, with retention times specifically validated against the Ins(1,4)P2 and Ins(3,4)P2 regioisomers to ensure absence of cross‑contamination . In contrast, multi‑isomer inositol phosphate mixtures or partially purified hydrolysates of phytic acid contain variable ratios of Ins(1,3)P2, Ins(1,4)P2, and Ins(3,4)P2, making them unsuitable for quantitative studies [1]. The isomer‑specific HPLC trace provided in vendor certificates of analysis is a critical procurement criterion that generic “inositol bisphosphate” products do not meet.

regioisomeric purity HPLC procurement specification

Procurement‑Driven Application Scenarios for 1D-myo-Inositol 1,3-bisphosphate


In Vitro Reconstitution of Li⁺‑Insensitive Inositol Phosphate Degradation

Ins(1,3)P2 is the requisite substrate for the Li⁺‑insensitive 3‑phosphatase arm of the inositol phosphate pathway. Researchers studying lithium mechanism of action (e.g., in bipolar disorder models) use authentic Ins(1,3)P2 to selectively measure 3‑phosphatase activity under therapeutic Li⁺ concentrations (1–10 mM) without interference from the Li⁺‑sensitive 1‑phosphatase route. The quantitative Km discrimination (Ins(1,3)P2 Km = 0.6 mM vs. Ins(3,4)P2 < 2% activity) validates substrate choice [1].

Isomer‑Resolved LC‑MS Metabolomics in Cardiovascular Signaling

Because Ins(1,3)P2 accumulation is temporally delayed (≥60 s post‑stimulation) relative to Ins(1,4)P2 (peak at 30 s) in cardiac myocytes, regioisomer‑pure Ins(1,3)P2 is essential as an external calibration standard for targeted LC‑MS/MS methods that resolve bisphosphate isomers in tissue extracts [2]. Substituting with mixed isomer standards compromises peak identification and leads to inaccurate quantification of the late‑phase metabolic response.

Substrate‑Specificity Profiling of Phosphatase Panels in Drug Discovery

Pharmaceutical screening programs characterizing inositol polyphosphate phosphatase inhibitors require a panel of structurally defined bisphosphate regioisomers to determine selectivity profiles. Ins(1,3)P2 provides the exclusive means to identify compounds that block 3‑phosphatase activity without affecting 1‑phosphatase (Ins(1,4)P2‑utilizing) or 4‑phosphatase (Ins(3,4)P2‑utilizing) enzymes [3]. The complete lack of cross‑reactivity with 1‑phosphatase (no detectable hydrolysis) makes Ins(1,3)P2 an ideal selectivity probe.

Pathway‑Tracing Studies Using Position‑Specific Phosphate Labels

Metabolic flux experiments employing [³²P]‑labeled Ins(1,3,4)P3 require cold Ins(1,3)P2 as a carrier standard to track the 4‑phosphatase/3‑phosphatase route independently of the 1‑phosphatase route [4]. Because Ins(1,3)P2 carries phosphate at positions 1 and 3 — neither of which is cleaved by 1‑phosphatase — it uniquely preserves the positional labeling pattern through successive dephosphorylation steps, enabling unambiguous pathway assignment.

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